molecular formula C28H21N3O B12611345 2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one CAS No. 651059-06-2

2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one

Cat. No.: B12611345
CAS No.: 651059-06-2
M. Wt: 415.5 g/mol
InChI Key: MVUPGMJNFSHMFY-UHFFFAOYSA-N
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Description

2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and oncology research. Quinazolin-4(3H)-one serves as a privileged scaffold in drug discovery, with its derivatives demonstrating a wide range of biological activities . This compound is of particular value in the development of novel anticancer agents. Research into structurally similar quinazolin-4(3H)-one derivatives has shown that these compounds exhibit potent cytotoxicity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with some derivatives demonstrating significantly greater potency than the control drug lapatinib . The primary research value of this compound lies in its potential as a tyrosine kinase inhibitor. Studies on analogous molecules have revealed that quinazolin-4(3H)-one derivatives can act as multi-targeted agents, showing inhibitory activity against key kinase enzymes involved in cancer cell proliferation and survival, such as CDK2, HER2, and EGFR . Molecular docking analyses suggest that these compounds can function as ATP-competitive (Type I) or ATP non-competitive (Type II) inhibitors, depending on the specific kinase target, making them valuable tools for investigating signaling pathways and developing targeted therapies . Furthermore, in silico drug-likeness predictions for quinazolin-4(3H)-one derivatives have indicated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, suggesting good potential for their optimization as lead compounds . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheets and handle this material appropriately in a controlled laboratory setting.

Properties

CAS No.

651059-06-2

Molecular Formula

C28H21N3O

Molecular Weight

415.5 g/mol

IUPAC Name

3-[4-(C-methyl-N-phenylcarbonimidoyl)phenyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C28H21N3O/c1-20(29-23-12-6-3-7-13-23)21-16-18-24(19-17-21)31-27(22-10-4-2-5-11-22)30-26-15-9-8-14-25(26)28(31)32/h2-19H,1H3

InChI Key

MVUPGMJNFSHMFY-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one typically involves the reaction of anthranilic acid with phenyl isothiocyanate to form a quinazolinone intermediate. This intermediate is then further reacted with various substituted amines to yield the final product . The reaction conditions often include refluxing in an appropriate solvent, such as methanol or ethanol, and the use of catalysts like phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). The reactions are usually carried out under controlled temperatures and in solvents like methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Substituent Diversity at Position 3

The biological and physicochemical properties of quinazolinones are heavily influenced by substituents at position 3. Key analogs include:

Compound Name Substituent at Position 3 Key Features Biological Activity (Tested) Yield (%) Melting Point (°C) Reference ID
2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one (Target) 4-[(1E)-N-Phenylethanimidoyl]phenyl Imine group (C=N) with E-configuration; potential for H-bonding Not reported in evidence N/A N/A -
2-Methyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolin-4(3H)-one Isoxazole ring with trifluoromethylphenyl Electron-withdrawing CF₃ group; enhanced lipophilicity Most active in analgesic/anti-inflammatory studies 80 Not reported
2-Phenyl-3-(4-(2-chlorophenylamino)oxazol-2-yl)quinazolin-4(3H)-one Oxazole ring with 2-chlorophenylamino Chlorine atom improves antimicrobial activity Antibacterial (vs. S. aureus, E. coli) Not reported Not reported
7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one Dihydroisoxazole with 4-chlorophenyl and methoxyphenyl Chlorine and methoxy groups balance lipophilicity and polarity Antimicrobial (broad-spectrum) 80 186–188
2-Methyl-3-(4-(5-morpholino-1,3,4-oxadiazol-2-yl)phenyl)quinazolin-4(3H)-one Oxadiazole ring with morpholino substituent Oxadiazole enhances metabolic stability; morpholino improves solubility NMDA receptor inhibition (superior to Phenytoin) 69–75 Not reported

Key Observations

  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃, Cl) enhance receptor binding and metabolic stability, as seen in compounds from and . The target compound’s ethanimidoyl group may offer moderate electron-withdrawing effects compared to CF₃ or Cl.
  • The ethanimidoyl group’s linear structure may allow better penetration into hydrophobic pockets.
  • Biological Activity :
    • Isoxazole and oxadiazole derivatives () show strong analgesic and NMDA inhibitory activity, likely due to heterocyclic π-π stacking and hydrogen bonding .
    • Oxazole derivatives () exhibit antibacterial activity, with chlorophenyl groups enhancing Gram-positive targeting .

Purity and Characterization

All compounds in the evidence were characterized by NMR, LC-MS, and HPLC, with purity ≥97% . Melting points for dihydroisoxazole derivatives range from 150–188°C, reflecting high crystallinity . The target compound’s melting point is unreported but may align with phenyl-substituted analogs (e.g., 157–188°C).

Pharmacological and Toxicity Profiles

  • Antimicrobial Activity : Isoxazole derivatives () outperformed ampicillin against S. aureus and E. coli, highlighting substituent-dependent efficacy .
  • Toxicity: Some dihydroisoxazole derivatives () exhibited non-negligible toxicity but maintained selectivity due to high antiplasmodial activity .

Biological Activity

2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H20N2OC_{24}H_{20}N_2O, with a molecular weight of approximately 368.43 g/mol. The compound features a quinazolinone core, which is known for its diverse pharmacological properties.

Research indicates that quinazolinone derivatives can exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many quinazolinones act as inhibitors for specific enzymes, which can lead to therapeutic effects in diseases such as cancer.
  • Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities, reducing oxidative stress in cells.
  • Modulation of Receptor Activities : Quinazolinones can interact with various receptors in the body, influencing signaling pathways critical for cellular function.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)21.00Induction of apoptosis
HepG2 (liver cancer)26.10Cell cycle arrest

These results indicate that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

VEGFR Inhibition

The compound has also been investigated for its ability to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis. In vitro assays demonstrated an IC50 value close to 65 nM, indicating strong inhibitory activity comparable to established VEGFR inhibitors like sorafenib .

Case Studies

  • Study on MCF-7 Cell Line : A detailed investigation into the effects of this compound on MCF-7 cells revealed that treatment with the compound led to significant apoptosis, evidenced by increased caspase activity and DNA fragmentation.
  • VEGFR Inhibition Study : In a comparative study against known VEGFR inhibitors, this compound showed promising results in reducing cell proliferation in HepG2 cells through modulation of angiogenic pathways.

Safety Profile and Toxicity

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound has favorable pharmacokinetic properties with low toxicity profiles in normal cell lines. Further investigations are necessary to confirm these findings across different biological systems.

Q & A

Q. Basic

  • Recrystallization : Glacial acetic acid or ethanol/water mixtures yield high-purity crystals (e.g., 70% recovery for 3b derivatives) .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates isomers (e.g., regioisomeric thiazolidinone derivatives) .
  • HPLC : Reverse-phase C18 columns resolve closely related analogs, ensuring >95% purity for pharmacological testing .

How do researchers validate the anti-inflammatory activity of quinazolin-4(3H)-one derivatives in preclinical models?

Advanced
In vitro models :

  • COX-1/COX-2 inhibition assays using purified enzymes and colorimetric substrates (e.g., prostaglandin G2 conversion).
  • Cell-based assays : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
    In vivo models :
  • Carrageenan-induced paw edema in rats, measuring volume reduction post-administration (e.g., 30 mg/kg dose showing 50% inhibition) .
    Dual-activity compounds (e.g., pyridyl derivatives) are prioritized for balanced COX selectivity (COX-2 IC50 < COX-1) to minimize gastrointestinal toxicity .

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